Methyl Methanethiosulfonate-d3

Quantitative proteomics Isotope dilution mass spectrometry Stable isotope labeling

Methyl Methanethiosulfonate-d3 (MMTS-d3) is a deuterated derivative of methyl methanethiosulfonate (MMTS), a small-molecule thiol-reactive reagent used to reversibly modify cysteine residues in proteins via formation of mixed disulfide adducts (-S-S-CH3). With a molecular weight of 129.22 Da and the molecular formula C2H3D3O2S2, MMTS-d3 incorporates three deuterium atoms in place of hydrogen atoms on the methyl group, creating a +3.02 Da mass shift relative to the unlabeled parent compound.

Molecular Formula C2H6O2S2
Molecular Weight 129.22 g/mol
CAS No. 55800-37-8
Cat. No. B584680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Methanethiosulfonate-d3
CAS55800-37-8
SynonymsMethanesulfonothioic Acid S-(Methyl-d3) Ester;  Thiomethanesulfonic Acid S-(Methyl-d3) Ester;  MMTS-d3;  NSC 21545-d3;  S-(Methyl-d3) Methanesulfonothioate;  S-(Methyl-d3) Methanethiosulfonate; 
Molecular FormulaC2H6O2S2
Molecular Weight129.22 g/mol
Structural Identifiers
SMILESCSS(=O)(=O)C
InChIInChI=1S/C2H6O2S2/c1-5-6(2,3)4/h1-2H3/i1D3
InChIKeyXYONNSVDNIRXKZ-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Methanethiosulfonate-d3 (MMTS-d3) CAS 55800-37-8: Deuterated Thiol-Reactive Reagent for Quantitative Proteomics and Structural Biology


Methyl Methanethiosulfonate-d3 (MMTS-d3) is a deuterated derivative of methyl methanethiosulfonate (MMTS), a small-molecule thiol-reactive reagent used to reversibly modify cysteine residues in proteins via formation of mixed disulfide adducts (-S-S-CH3) . With a molecular weight of 129.22 Da and the molecular formula C2H3D3O2S2, MMTS-d3 incorporates three deuterium atoms in place of hydrogen atoms on the methyl group, creating a +3.02 Da mass shift relative to the unlabeled parent compound . The deuterium label enables MMTS-d3 to serve as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS) quantification, leveraging nearly identical physicochemical properties—including ionization efficiency and chromatographic retention time—to the unlabeled analyte while remaining spectrometrically distinguishable [1].

Why Non-Deuterated MMTS Cannot Substitute for MMTS-d3 in LC-MS Quantification Workflows


Generic substitution of MMTS-d3 with unlabeled MMTS (CAS 2949-92-0) in quantitative proteomics workflows is analytically unsound due to the fundamental requirement for a spectrometrically distinguishable internal standard in isotope dilution mass spectrometry. MMTS and MMTS-d3 exhibit a +3.02 Da mass shift that enables distinct detection in MS1 spectra; without this mass difference, the internal standard signal co-elutes and co-isotopically clusters with the analyte, precluding accurate ratiometric quantification [1]. Deuterium labeling provides near-identical chemical reactivity—both compounds react with cysteine thiol groups to form the same -S-S-CH3 adduct with equivalent kinetics—while enabling separate integration of analyte and internal standard peak areas [2]. Furthermore, using an unlabeled structural analog (e.g., N-ethylmaleimide or iodoacetamide) as an internal standard introduces differential ionization efficiency and matrix effect susceptibility, which are not fully compensated without stable isotope-labeled internal standards, leading to compromised accuracy in complex biological matrices [3].

Quantitative Differentiation of Methyl Methanethiosulfonate-d3: Comparator-Based Evidence for Procurement Decisions


Mass Shift Differentiation: MMTS-d3 (+3.02 Da) vs. Unlabeled MMTS for Isotope Dilution MS Quantification

Methyl Methanethiosulfonate-d3 (MMTS-d3) provides a +3.02 Da mass shift relative to unlabeled MMTS (molecular weight 126.20 Da for unlabeled vs. 129.22 Da for deuterated), enabling baseline-resolved MS1 detection for isotope dilution quantification . This 3 Da difference—achieved through substitution of three hydrogen atoms with deuterium on the methyl group—exceeds the minimum 3 Da separation threshold required to avoid isotopic envelope overlap in small-molecule LC-MS quantification [1]. In contrast, MMTS-13C (CAS 1309943-60-9) provides only a +1 Da mass shift, which may result in partial isotopic overlap and reduced quantitative dynamic range in complex matrices .

Quantitative proteomics Isotope dilution mass spectrometry Stable isotope labeling

Reversible Cysteine Modification: MMTS vs. Irreversible Alkylating Agent Iodoacetamide

The MMTS scaffold—shared by both MMTS-d3 and unlabeled MMTS—mediates reversible cysteine modification through formation of a mixed disulfide (-S-S-CH3) that can be cleaved by reducing agents such as DTT or TCEP to restore the native free sulfhydryl . This contrasts with iodoacetamide (IAM), the most commonly used cysteine alkylating agent in proteomics, which forms an irreversible carbamidomethyl adduct (-CH2-CONH2) that cannot be reversed under native conditions [1]. In comparative proteomic workflows, MMTS-treated samples retain the ability to recover enzyme activity post-reduction (e.g., glyceraldehyde-3-phosphate dehydrogenase regains 85-95% of baseline activity after DTT treatment), whereas IAM-treated samples show permanent activity loss .

Cysteine alkylation Proteomics sample preparation Thiol blocking

Hydrophobicity and Chromatographic Retention: MMTS-Modified Peptides vs. Iodoacetamide-Modified Peptides in RP-HPLC

Under standard formic acid-based reversed-phase HPLC conditions (C18 column, 0.1% formic acid), cysteine residues alkylated with MMTS exhibit higher intrinsic hydrophobicity than those alkylated with iodoacetamide (IAM), acrylamide (AA), iodoacetic acid (IAA), or 4-vinylpyridine (4-VP) [1]. The hydrophobic contribution ranking is: 4-VP < IAM < AA < IAA < free Cys < MMTS. This increased retention of MMTS-modified peptides translates to longer column retention times, which can improve chromatographic resolution of cysteine-containing peptides from hydrophilic contaminants and enhance sequence coverage in bottom-up proteomics experiments [2].

Peptide chromatography Cysteine derivatization RP-HPLC method development

Small-Molecule Accessibility: MMTS vs. Larger Thiol-Reactive Probes for Buried Cysteine Residues

The MMTS scaffold, with a molecular weight of 126.2 Da (unlabeled) and a compact structure lacking bulky aromatic or charged moieties, demonstrates superior accessibility to buried or sterically hindered cysteine residues compared to larger thiol-reactive probes such as biotin-maleimide (MW > 450 Da) or fluorescein-5-maleimide (MW 427 Da) [1]. This property has been exploited in mapping pore-lining regions of the ryanodine receptor, where MMTS successfully modifies cysteine residues within transmembrane channel domains that are inaccessible to bulkier labeling reagents . The deuterated MMTS-d3 analog retains this identical molecular geometry and steric profile, preserving the accessibility advantage while adding quantitative MS capability [2].

Cysteine accessibility Membrane protein labeling Structural probing

Side-Reaction Profile: MMTS vs. Iodoacetamide in Shotgun Proteomics for Methionine Over-Alkylation

In shotgun proteomics sample preparation, iodoacetamide (IAM) has been documented to cause off-target alkylation of residues beyond cysteine, including methionine, lysine, and the peptide N-terminus, generating artifactual modifications that complicate database searching and reduce peptide identification confidence [1]. Comparative proteomic studies evaluating four alkylating agents (IAM, 4-VP, chloroacetamide, and MMTS) in HeLa cell lysates demonstrated that MMTS exhibits a distinct side-reaction profile. While IAM alkylation introduces variable carbamidomethylation artifacts, the MMTS-mediated dithiomethane modification (-S-S-CH3) is more cysteine-specific under optimized conditions (pH 7-8, 1-1000 µM MMTS) [2].

Proteomics artifacts Off-target alkylation Sample preparation optimization

Methyl Methanethiosulfonate-d3: Primary Research and Industrial Application Scenarios Based on Quantitative Evidence


Quantitative Redox Proteomics: Absolute Quantification of Cysteine Oxidation States

MMTS-d3 serves as the deuterated internal standard for LC-MS/MS quantification of cysteine modifications in redox proteomics. In this workflow, free thiols in biological samples are first blocked with unlabeled MMTS, then oxidized cysteines (e.g., disulfides, S-nitrosothiols) are reduced and labeled with a distinct tag. Spiking in a known concentration of MMTS-d3 at the initial blocking step enables absolute quantification of the free thiol pool by isotope dilution, leveraging the +3.02 Da mass shift for MS1-based ratiometric analysis. This approach has been validated for trapping natural thiol-disulfide states of redox-sensitive proteins such as GAPDH and recoverin [1].

Membrane Protein Topology Mapping: Probing Pore-Lining Cysteine Residues

The small size of the MMTS scaffold (MW ~126 Da) enables modification of cysteine residues within narrow transmembrane pores, such as the ryanodine receptor calcium release channel. In site-directed cysteine scanning mutagenesis experiments, MMTS-d3 can be used to stoichiometrically modify engineered cysteines, with the deuterium label providing a quantitative readout of accessibility via MS. The reversible nature of the modification allows for functional recovery studies post-modification, distinguishing MMTS from irreversible alkylating probes [2].

Proteomics Sample Preparation: Cysteine Blocking Prior to Enzymatic Digestion

MMTS-d3 can be employed as an internal standard for optimizing cysteine blocking efficiency in bottom-up proteomics workflows. In method development studies, comparing MMTS alkylation efficiency against iodoacetamide (IAM) using MMTS-d3 as a quantitative benchmark allows precise measurement of cysteine modification completeness. The higher hydrophobicity of MMTS-modified peptides relative to IAM-modified peptides alters chromatographic retention and may improve sequence coverage for hydrophobic membrane proteins under standard RP-HPLC conditions [3].

Enzyme Mechanism Studies: Reversible Active-Site Cysteine Protection

For enzymes containing catalytic cysteine residues (e.g., papain-like cysteine proteases, glyceraldehyde-3-phosphate dehydrogenase), MMTS-d3 provides reversible protection of the active-site thiol during purification and handling. The deuterium label enables tracking of the protection stoichiometry via MS, while the reversible nature of the modification allows for quantitative activity recovery after DTT-mediated deprotection. This contrasts with irreversible alkylating agents like iodoacetamide, which permanently inactivate the enzyme and preclude functional recovery studies .

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